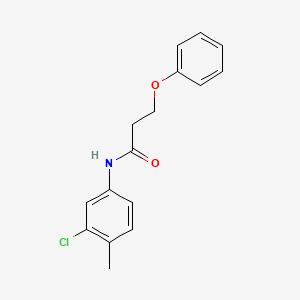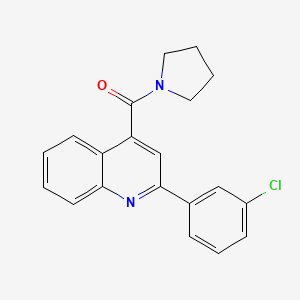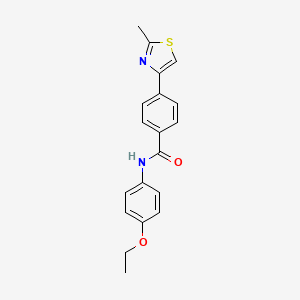![molecular formula C20H21N3O3 B5813511 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide is a chemical compound that has gained significant interest in scientific research for its potential applications in various fields. This compound is commonly referred to as MEMO or MEMO-AMN082 and is a selective agonist of metabotropic glutamate receptor 7 (mGluR7).
作用機序
MEMO acts as a selective agonist of N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of this compound by MEMO leads to the inhibition of neurotransmitter release, including glutamate and GABA, which can have a neuroprotective effect. Additionally, activation of this compound by MEMO has been shown to have anxiolytic and antidepressant effects, which may be mediated by the regulation of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MEMO are primarily mediated by the activation of this compound. This activation leads to the inhibition of neurotransmitter release, which can have a neuroprotective effect. Additionally, activation of this compound by MEMO has been shown to regulate the hypothalamic-pituitary-adrenal axis, which may be responsible for its anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the main advantages of using MEMO in lab experiments is its selectivity for N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide, which allows for specific modulation of this receptor. Additionally, MEMO has been shown to have a high affinity for this compound, which enhances its potency. However, one limitation of using MEMO in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on MEMO, including the development of new drugs targeting N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide for the treatment of neurodegenerative diseases, anxiety, and depression. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective, anxiolytic, and antidepressant effects of MEMO. Finally, the development of new synthesis methods for MEMO that improve its yield and solubility would be beneficial for its use in lab experiments and drug development.
合成法
The synthesis of MEMO involves several steps, including the reaction of 4-methoxybenzyl chloride with ethylamine to form N-ethyl-4-methoxybenzylamine. This intermediate is then reacted with 2-methylbenzoyl chloride to form N-ethyl-N-(2-methylbenzoyl)-4-methoxybenzylamine. The final step involves the reaction of this intermediate with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde to form MEMO. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
MEMO has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MEMO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. In pharmacology, MEMO has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In medicinal chemistry, MEMO has been used as a lead compound for the development of new drugs targeting N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide.
特性
IUPAC Name |
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-23(20(24)17-8-6-5-7-14(17)2)13-18-21-19(22-26-18)15-9-11-16(25-3)12-10-15/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZPPBQRWOYADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B5813439.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5813440.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)
![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)

![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)
![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)

![{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5813495.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
